[1,1'-Biphenyl]-2-yl heptafluorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-2-yl heptafluorobutanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group attached to a heptafluorobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-yl heptafluorobutanoate typically involves the esterification of [1,1’-Biphenyl]-2-ol with heptafluorobutyric acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of [1,1’-Biphenyl]-2-yl heptafluorobutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-2-yl heptafluorobutanoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the heptafluorobutanoate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted biphenyl derivatives.
Scientific Research Applications
[1,1’-Biphenyl]-2-yl heptafluorobutanoate: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-yl heptafluorobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active biphenyl moiety, which can then interact with various biological pathways. The heptafluorobutanoate group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
[1,1’-Biphenyl]-2-yl heptafluorobutanoate: can be compared with other biphenyl esters such as:
- [1,1’-Biphenyl]-2-yl acetate
- [1,1’-Biphenyl]-2-yl propionate
- [1,1’-Biphenyl]-2-yl butyrate
Uniqueness
The presence of the heptafluorobutanoate group in [1,1’-Biphenyl]-2-yl heptafluorobutanoate imparts unique properties such as increased stability and lipophilicity compared to other biphenyl esters. This makes it particularly useful in applications requiring enhanced chemical resistance and bioavailability.
Properties
CAS No. |
90999-92-1 |
---|---|
Molecular Formula |
C16H9F7O2 |
Molecular Weight |
366.23 g/mol |
IUPAC Name |
(2-phenylphenyl) 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C16H9F7O2/c17-14(18,15(19,20)16(21,22)23)13(24)25-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H |
InChI Key |
AAECCAFCLRHFFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.